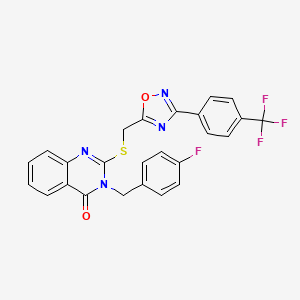
3-(4-fluorobenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorobenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H16F4N4O2S and its molecular weight is 512.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(4-fluorobenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. It can be synthesized through a series of condensation reactions starting from readily available precursors. The introduction of the trifluoromethyl and fluorobenzyl groups is crucial for enhancing its biological properties.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity against Mycobacterium tuberculosis (Mtb). For instance, derivatives of quinazolinones have shown promising results in inhibiting Mtb growth in vitro, particularly when tested in glycerol-rich media .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.5 | Mtb H37Rv |
| Compound B | 1.0 | Staphylococcus aureus |
| Compound C | 2.5 | Escherichia coli |
Anticancer Activity
In addition to its antimicrobial effects, the compound has been assessed for anticancer properties. Studies have demonstrated that quinazolinone derivatives can inhibit cancer cell proliferation in various cancer models, including breast and lung cancer . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Efficacy
In a study involving MDA-MB-231 breast cancer cells, the compound demonstrated an IC50 value of 12 µM, indicating a potent effect on cell viability. Further mechanistic studies revealed that the compound activates apoptotic pathways through caspase activation .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the quinazolinone core significantly affect biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances potency by increasing lipophilicity and improving membrane permeability.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases potency |
| Fluorobenzyl substitution | Enhances selectivity |
| Oxadiazole moiety | Contributes to stability |
Mechanistic Insights
Mechanistic studies suggest that the compound may exert its effects through multiple pathways:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication.
- Induction of oxidative stress : The presence of trifluoromethyl groups may enhance reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells.
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F4N4O2S/c26-18-11-5-15(6-12-18)13-33-23(34)19-3-1-2-4-20(19)30-24(33)36-14-21-31-22(32-35-21)16-7-9-17(10-8-16)25(27,28)29/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSRCYBXFYUQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16F4N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













